REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:11]=[C:10](NN)[CH2:9][N:8]=[C:7](C3C(F)=CC=CC=3F)[C:6]=2[CH:22]=1.ClCC(Cl)=O.C([O-])(=O)C.[Na+]>>[NH:11]1[C:5]2[CH:4]=[CH:3][CH:2]=[CH:22][C:6]=2[CH:7]=[N:8][CH:9]=[CH:10]1 |f:2.3|
|
Name
|
7-chloro-5(2,6-difluorophenyl)-3H-1,4-benzodiazepin-2-yl hydrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(=N2)NN)C2=C(C=CC=C2F)F)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CN=CC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |